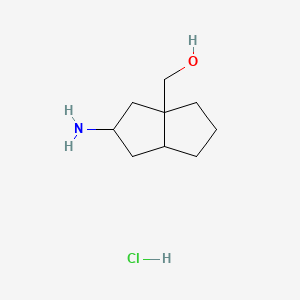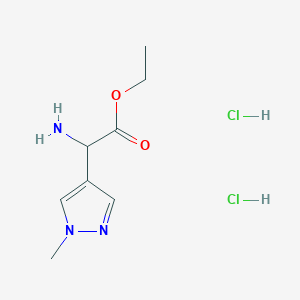![molecular formula C15H27N3O18P2 B12308996 azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12308996.png)
azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto "azane;ácido (2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-il)-3,4-dihidroxi-oxolan-2-il]metoxi-hidroxifosforil]oxi-hidroxifosforil]oxi-3,4,5-trihidroxi-oxano-2-carboxílico" es una molécula orgánica compleja con múltiples grupos funcionales. Presenta una combinación de azane, oxano y unidades de ácido carboxílico, junto con grupos fosforilo e hidroxifosforilo. Es probable que este compuesto tenga aplicaciones bioquímicas e industriales significativas debido a su intrincada estructura y diversidad funcional.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto implicaría múltiples pasos, incluyendo la formación del anillo oxano, la introducción de los grupos fosforilo e hidroxifosforilo y la unión de la unidad de ácido carboxílico. Las condiciones de reacción típicas podrían incluir:
Formación del anillo oxano: Esto podría lograrse mediante reacciones de ciclación que involucran compuestos dihidroxi.
Introducción de grupos fosforilo: Reacciones de fosforilación usando reactivos como oxicloruro de fósforo (POCl₃) o cloruro de fosforilo (PCl₃) bajo condiciones controladas.
Unión de ácido carboxílico: Reacciones de carboxilación usando dióxido de carbono (CO₂) o agentes carboxilantes.
Métodos de producción industrial
La producción industrial de un compuesto tan complejo probablemente implicaría:
Síntesis de múltiples pasos: Utilizando maquinaria de síntesis automatizada para garantizar la precisión y la eficiencia.
Procesos de purificación: Técnicas como la cromatografía y la cristalización para obtener productos de alta pureza.
Control de calidad: Pruebas rigurosas para garantizar la consistencia y la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo usando agentes oxidantes como permanganato de potasio (KMnO₄).
Reducción: Reducción de grupos carbonilo a grupos hidroxilo usando agentes reductores como borohidruro de sodio (NaBH₄).
Sustitución: Reacciones de sustitución nucleofílica que involucran los grupos fosforilo.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃).
Agentes reductores: Borohidruro de sodio (NaBH₄), hidruro de aluminio y litio (LiAlH₄).
Nucleófilos: Iones hidróxido (OH⁻), aminas (RNH₂).
Productos principales
Productos de oxidación: Compuestos que contienen carbonilo.
Productos de reducción: Compuestos que contienen hidroxilo.
Productos de sustitución: Compuestos con grupos fosforilo sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto podría servir como catalizador o precursor de catalizador en varias reacciones orgánicas.
Síntesis: Usado como intermedio en la síntesis de moléculas más complejas.
Biología
Estudios enzimáticos: Investigando las interacciones enzima-sustrato debido a su estructura compleja.
Rutas metabólicas: Estudiando su papel en las rutas metabólicas que involucran grupos fosforilo y ácido carboxílico.
Medicina
Desarrollo de fármacos: Posible uso como candidato a fármaco o un farmacóforo en química medicinal.
Estudios de biomarcadores: Investigando su presencia y papel como biomarcador en sistemas biológicos.
Industria
Ciencia de materiales: Aplicación en el desarrollo de nuevos materiales con propiedades específicas.
Agricultura: Posible uso en la formulación de agroquímicos.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos implicaría interacciones con objetivos moleculares como enzimas, receptores o ácidos nucleicos. Los grupos fosforilo e hidroxifosforilo podrían participar en reacciones de fosforilación y desfosforilación, mientras que la unidad de ácido carboxílico podría participar en interacciones ácido-base.
Comparación Con Compuestos Similares
Compuestos similares
Azúcares fosforilados: Compuestos como la glucosa-6-fosfato y la fructosa-1,6-bisfosfato.
Nucleótidos: Compuestos como el trifosfato de adenosina (ATP) y el difosfato de guanosina (GDP).
Singularidad
La singularidad de este compuesto radica en su combinación de múltiples grupos funcionales y su potencial para participar en una amplia gama de reacciones bioquímicas. Su estructura permite interacciones y aplicaciones diversas, lo que lo diferencia de los compuestos fosforilados más simples.
Propiedades
Fórmula molecular |
C15H27N3O18P2 |
|---|---|
Peso molecular |
599.33 g/mol |
Nombre IUPAC |
azane;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H24N2O18P2.H3N/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;/h4,6-12,14,19-23H,1-3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);1H3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;/m1./s1 |
Clave InChI |
IXUORFHMBCLDIM-YGIWDPDDSA-N |
SMILES isomérico |
C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O.N |
SMILES canónico |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12308913.png)

![L-Glutamic acid,N-[4-[[(2,4-diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]-](/img/structure/B12308923.png)
![2-(5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B12308926.png)
![1-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12308937.png)
![2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12308948.png)

![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B12308970.png)
![2-[2-(4-Ethylphenyl)ethoxy]acetic acid](/img/structure/B12308985.png)
![[1-Methyl-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methanol](/img/structure/B12308988.png)
![rac-[(3R,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]methanol hydrochloride, trans](/img/structure/B12308997.png)
![N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-4-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide](/img/structure/B12309002.png)
![1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12309003.png)

